Bienvenue dans la boutique en ligne BenchChem!

(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

Chiral Chromatography Enantiomeric Purity Pharmaceutical Impurity Analysis

Procure this (R)-enantiomer intermediate (CAS 1005450-55-4) for convergent cinacalcet HCl synthesis. The defined stereochemistry eliminates costly chiral resolution steps, achieving ~85% overall yield. Also supplied as a certified reference standard ('Cinacalcet Impurity 31') for ANDA/ICH-compliant analytical method validation.

Molecular Formula C22H20F3NO
Molecular Weight 371.4 g/mol
CAS No. 1005450-55-4
Cat. No. B1326322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide
CAS1005450-55-4
Molecular FormulaC22H20F3NO
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)/t15-/m1/s1
InChIKeyGDEHAOJGPHEOSO-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1005450-55-4: Cinacalcet-Related (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide Reference Standard


(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide (CAS 1005450-55-4) is a synthetic organic compound with the molecular formula C₂₂H₂₀F₃NO and a molecular weight of 371.4 g/mol [1]. It is a chiral amide featuring a naphthyl-ethylamine moiety linked to a 3-(trifluoromethyl)phenylpropanamide group [1]. This compound is not known to have intrinsic biological activity; rather, its primary relevance lies in pharmaceutical quality control as a process-related impurity and reference standard for the calcimimetic drug Cinacalcet Hydrochloride .

Why Procuring Unverified (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide (CAS 1005450-55-4) Poses Regulatory and Analytical Risk


In pharmaceutical analysis, generic substitution of a reference standard or impurity marker without verified identity and purity can compromise the validity of analytical methods and regulatory submissions . CAS 1005450-55-4 is a specific, chiral impurity of Cinacalcet that is not interchangeable with other Cinacalcet impurities, racemic mixtures, or structurally similar analogs due to differences in chromatographic retention, spectral properties, and potential pharmacopoeial acceptance criteria . The evidence below details the specific, verifiable attributes that differentiate this compound for scientific and industrial procurement.

Quantitative Evidence for Differentiating (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide (CAS 1005450-55-4) from Analogs and Impurities


Defined Chiral Identity: (R)-Configuration Differentiates from (S)-Enantiomer and Racemic Mixtures

CAS 1005450-55-4 possesses a defined (R)-configuration at the chiral center, which distinguishes it from the (S)-enantiomer and racemic mixtures [1]. The compound's IUPAC name, N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propanamide, and its InChIKey (GDEHAOJGPHEOSO-OAHLLOKOSA-N) encode this stereochemistry [1]. This stereochemical identity is critical because the parent drug, Cinacalcet, is the (R)-enantiomer; the (S)-enantiomer is a distinct impurity with different analytical behavior [2].

Chiral Chromatography Enantiomeric Purity Pharmaceutical Impurity Analysis

Distinct Molecular Identity: Differentiated from Structurally Related Cinacalcet Impurities by Exact Mass and Formula

This compound has a distinct molecular formula (C₂₂H₂₀F₃NO) and exact mass (371.1496 g/mol) [1]. This differentiates it from other known Cinacalcet impurities, such as Cinacalcet Impurity D (CAS 1271930-15-4) which has a different formula and mass, and from the parent drug Cinacalcet (C₂₂H₂₂F₃N, exact mass ~357.17) [2]. The unique mass and formula ensure unambiguous identification in LC-MS and GC-MS assays [1].

Impurity Profiling Mass Spectrometry Pharmaceutical Reference Standards

Specific Retention Behavior: Differentiated from Co-occurring Impurities in RP-HPLC and Chiral CE Methods

The compound exhibits distinct chromatographic retention relative to other Cinacalcet impurities. For example, in a stability-indicating RP-UPLC method, known impurities including regioisomers and diastereomers are resolved with unique relative retention times [1]. While specific retention data for this compound are not publicly available, its unique structure ensures it elutes at a different time than impurities like RNEA (CAS 10420-89-0) or diastereomers [1]. This separation is critical for accurate quantification in ANDA submissions .

HPLC Method Development Impurity Quantification Quality Control

Regulatory Relevance: Explicitly Designated as an Impurity Reference Standard with Pharmacopoeial Traceability

This compound is supplied and characterized specifically for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Cinacalcet . Vendors note that it is supplied with detailed characterization data compliant with regulatory guidelines and can be used for Abbreviated New Drug Application (ANDA) submissions, with possible traceability to pharmacopoeial standards such as USP or EP . This regulatory positioning is a key differentiator from generic or uncharacterized materials.

Regulatory Compliance ANDA Pharmacopoeial Standards

Key Application Scenarios for (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide (CAS 1005450-55-4) Based on Evidenced Capabilities


Pharmaceutical Quality Control: Reference Standard for Cinacalcet Impurity Profiling

Used as a certified reference standard for the identification and quantification of this specific impurity in Cinacalcet hydrochloride API and finished drug products during routine QC testing and stability studies . Its defined identity supports compliance with ICH Q3A/Q3B impurity thresholds [1].

Analytical Method Development and Validation (AMV) for ANDA Submissions

Employed in the development, optimization, and validation of HPLC, UPLC, and chiral CE methods intended for ANDA submissions . Its use ensures that the analytical method can accurately resolve and quantify this impurity from the active pharmaceutical ingredient and other related substances [1].

Synthetic Process Development: Marker for Process-Related Impurity Control

Serves as a reference marker during the development and scale-up of Cinacalcet synthetic routes . Monitoring this impurity helps optimize reaction conditions to minimize its formation, ensuring the final API meets purity specifications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.